N-{2-methoxy-4-[(trichloroacetyl)amino]phenyl}pentanamide
Overview
Description
N-{2-methoxy-4-[(trichloroacetyl)amino]phenyl}pentanamide is a useful research compound. Its molecular formula is C14H17Cl3N2O3 and its molecular weight is 367.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.030475 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anthelmintic Properties :A study on a structurally related compound, N-(4-methoxyphenyl)pentanamide, derived from the anthelmintic drug albendazole, showcased its efficacy against the nematode Toxocara canis. This compound demonstrated a profile of lower cytotoxicity compared to albendazole and possesses an excellent drug-likeness profile, suggesting its potential as a novel anthelmintic agent (Silva et al., 2022).
Synthetic Applications in Medicinal Chemistry :Research on similar compounds, such as the synthesis of N-substituted benzyl amides and their potential anticholinergic activities, indicates a broad interest in exploring the medicinal chemistry applications of N-substituted amides. These studies aim to understand their pharmacological properties and potential therapeutic uses (Oyasu et al., 1994; Liu Yue-ji, 2015).
Environmental Studies and Herbicide Research :The interaction of herbicides and their transformation products in the environment, exemplified by a study on the creation of hybrid residues from herbicide interaction, underscores the importance of understanding the environmental fate and impact of chemical compounds, including those related to N-{2-methoxy-4-[(trichloroacetyl)amino]phenyl}pentanamide (Bartha, 1969).
Corrosion Inhibition :A study demonstrated the use of a compound with methoxyphenyl groups for corrosion inhibition, highlighting the potential application of N-substituted amides in protecting materials against corrosion. This research suggests that compounds with similar functional groups could find applications in materials science, particularly in corrosion prevention (Bentiss et al., 2009).
Properties
IUPAC Name |
N-[2-methoxy-4-[(2,2,2-trichloroacetyl)amino]phenyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N2O3/c1-3-4-5-12(20)19-10-7-6-9(8-11(10)22-2)18-13(21)14(15,16)17/h6-8H,3-5H2,1-2H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPQKTUFZMXPJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(Cl)(Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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